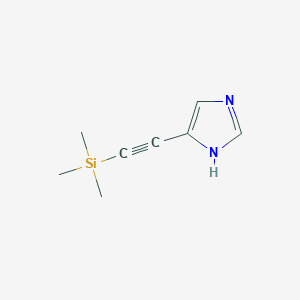
(4-Imidazinylethynyl)trimethylsilane
Descripción general
Descripción
(4-Imidazinylethynyl)trimethylsilane is a chemical compound with the molecular formula C8H12N2Si. . The compound features an imidazole ring substituted with a trimethylsilyl group via an ethynyl linkage, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazinylethynyl)trimethylsilane typically involves the reaction of 4-iodoimidazole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
(4-Imidazinylethynyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions include various imidazole derivatives, ethyl-substituted imidazoles, and other functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
(4-Imidazinylethynyl)trimethylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Imidazinylethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethynyl linkage provides a site for further functionalization, allowing the compound to be tailored for specific applications. The trimethylsilyl group enhances the compound’s stability and solubility, facilitating its use in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodoimidazole): A precursor in the synthesis of (4-Imidazinylethynyl)trimethylsilane.
(4-Ethynylimidazole): Similar structure but lacks the trimethylsilyl group.
(4-Trimethylsilyl-1H-imidazole): Similar structure but lacks the ethynyl linkage.
Uniqueness
This compound is unique due to its combination of an imidazole ring, an ethynyl linkage, and a trimethylsilyl group. This combination provides a versatile platform for further functionalization and enhances the compound’s stability and solubility, making it valuable in various scientific applications .
Propiedades
IUPAC Name |
2-(1H-imidazol-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAMDJZVHRXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



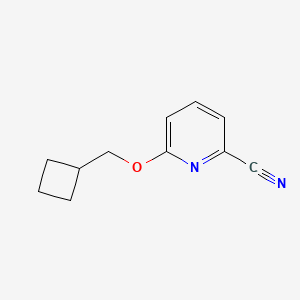
![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)
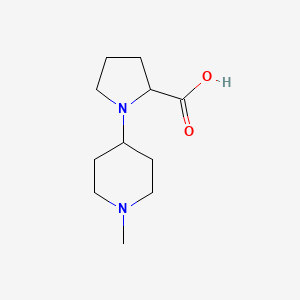
![2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
![7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid](/img/structure/B1394338.png)
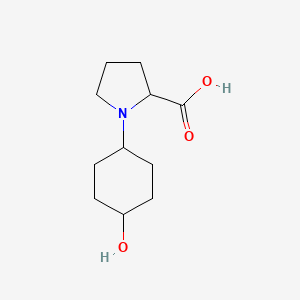
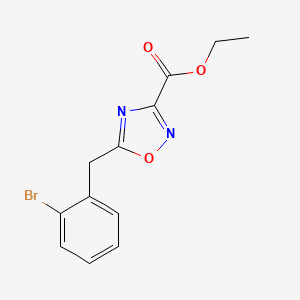
![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)
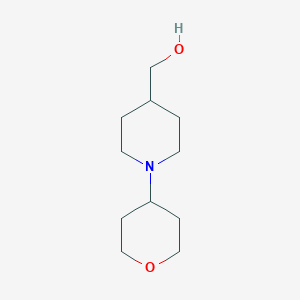
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
